molecular formula C11H11ClF3NO2 B2793401 3-(4-Chlorophenyl)azetidine, trifluoroacetic acid CAS No. 1443238-27-4

3-(4-Chlorophenyl)azetidine, trifluoroacetic acid

Cat. No.: B2793401
CAS No.: 1443238-27-4
M. Wt: 281.66
InChI Key: AUUTZDCVCOSCJX-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)azetidine, trifluoroacetic acid is a compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activity. The compound is characterized by the presence of a 4-chlorophenyl group attached to an azetidine ring, with trifluoroacetic acid as a counterion. This combination imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in synthetic chemistry and medicinal research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)azetidine typically involves the formation of the azetidine ring followed by the introduction of the 4-chlorophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the treatment of azetidine with catalytic amounts of gold (I) complexes in the presence of specific reagents can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of 3-(4-Chlorophenyl)azetidine, trifluoroacetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the removal of impurities .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)azetidine, trifluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

3-(4-Chlorophenyl)azetidine, trifluoroacetic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological pathways and as a potential lead compound in drug discovery.

    Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)azetidine, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    3-Phenylazetidine: Lacks the chlorine substituent, resulting in different chemical properties.

    3-(4-Methylphenyl)azetidine: Contains a methyl group instead of a chlorine atom, affecting its reactivity and biological activity.

    3-(4-Bromophenyl)azetidine:

Uniqueness

3-(4-Chlorophenyl)azetidine, trifluoroacetic acid is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric effects. This uniqueness makes it a valuable compound for studying structure-activity relationships and for developing new therapeutic agents .

Properties

IUPAC Name

3-(4-chlorophenyl)azetidine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN.C2HF3O2/c10-9-3-1-7(2-4-9)8-5-11-6-8;3-2(4,5)1(6)7/h1-4,8,11H,5-6H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUTZDCVCOSCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC=C(C=C2)Cl.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443238-27-4
Record name 3-(4-chlorophenyl)azetidine; trifluoroacetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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